molecular formula C28H24O9 B029122 [(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate CAS No. 6974-32-9

[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate

Cat. No.: B029122
CAS No.: 6974-32-9
M. Wt: 504.5 g/mol
InChI Key: GCZABPLTDYVJMP-CBUXHAPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate typically involves the acetylation and benzoylation of ribose. One common method includes the following steps :

    Methylation of Ribose: Ribose is reacted with thionyl chloride and methyl alcohol at 0–5°C for 10 to 15 minutes.

    Benzoylation: The methylated ribose is then reacted with benzyl chloride in the presence of potassium carbonate and pyridine at 60–70°C.

    Acetylation: The benzylated ribose is further reacted with acetic anhydride and glacial acetic acid at -5 to 5°C.

Industrial Production Methods: Industrial production methods for alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Studies: Utilized in the study of enzyme mechanisms and interactions, particularly those involving nucleoside metabolism.

Medicine:

    Antiviral Research: Investigated for its potential in the synthesis of antiviral nucleoside analogs.

Industry:

Mechanism of Action

The mechanism of action of alpha-D-Ribofuranose 1-acetate 2,3,5-tribenzoate involves its role as a precursor in nucleoside synthesis. The compound undergoes enzymatic or chemical transformations to form nucleosides, which are then incorporated into nucleic acids. These nucleic acids play critical roles in various biological processes, including DNA replication and RNA transcription .

Comparison with Similar Compounds

  • beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

Comparison:

Properties

IUPAC Name

[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24O9/c1-18(29)34-28-24(37-27(32)21-15-9-4-10-16-21)23(36-26(31)20-13-7-3-8-14-20)22(35-28)17-33-25(30)19-11-5-2-6-12-19/h2-16,22-24,28H,17H2,1H3/t22-,23-,24-,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZABPLTDYVJMP-MUCKBHKGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-32-9
Record name .beta.-D-Ribofuranose, 1-acetate 2,3,5-tribenzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.474
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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